molecular formula C21H23NO4S B2923843 3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one CAS No. 872199-94-5

3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one

Cat. No. B2923843
CAS RN: 872199-94-5
M. Wt: 385.48
InChI Key: YCHQSYSEFTVNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one, also known as BPS-5, is a novel compound that has gained significant attention in scientific research applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

Quinolin-4(1H)-one derivatives are a significant class of compounds in medicinal chemistry due to their presence in numerous natural products and drugs . The compound can be utilized in the synthesis of bioactive molecules through Rh(III)-catalyzed redox-neutral [3+3] annulation reactions. This method is particularly valuable for constructing heterocyclic compounds that are prevalent in pharmaceuticals, such as antibiotics and HIV integrase inhibitors .

Drug Development: Precursor for Natural Product Synthesis

In drug development, this compound serves as a potential precursor for the synthesis of biologically active natural products . Its structural framework is conducive to modifications that can lead to the creation of compounds with anticancer, anti-inflammatory, and analgesic properties, which are crucial in the development of new therapeutic agents .

Organic Chemistry: Atom-Economical Synthetic Strategies

The compound’s utility in organic chemistry lies in its role in efficient, atom- and step-economic synthetic strategies . It can be used to produce quinolin-4(1H)-one scaffolds without the need for elaborate starting materials or harsh reaction conditions, thus simplifying the synthesis process for complex organic molecules .

Pharmacology: Study of Biological Activities

The pharmacological relevance of this compound is linked to its structural similarity to quinolone drugs . It can be used in pharmacological studies to explore its biological activities, potentially leading to the discovery of new drug candidates with diverse therapeutic effects .

properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-5-26-15-8-11-18-17(12-15)20(23)19(13-22-18)27(24,25)16-9-6-14(7-10-16)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHQSYSEFTVNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.